molecular formula C12H11NO2 B7580588 N-benzylfuran-3-carboxamide

N-benzylfuran-3-carboxamide

Cat. No. B7580588
M. Wt: 201.22 g/mol
InChI Key: FTPNLQMYDZHUKD-UHFFFAOYSA-N
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Description

N-benzylfuran-3-carboxamide, also known as 3-Benzylfurancarboxamide, is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

  • Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors :

    • Substituted benzofuran carboxamide derivatives have been studied for their inhibitory activity against PARP-1, an important target in cancer therapy. Some derivatives demonstrated significant improvement in PARP-1 inhibition, with potential applications in treating BRCA2-deficient cells (Patel et al., 2014).
  • Antimicrobial and Antioxidant Activities :

    • N-substituted carboxamide derivatives exhibited promising antimicrobial activity against various microorganisms and showed significant antioxidant activities. This suggests potential applications in developing new antimicrobial and antioxidant agents (Sindhe et al., 2016).
  • Stem Cell Research :

    • Specific carboxamide derivatives, like N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide, have been shown to improve the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts, indicating their relevance in stem cell research (Ries et al., 2013).
  • Synthesis and Antibacterial Activity :

    • N-Benzylpyrazine-carboxamide derivatives were synthesized and showed effectiveness against mycobacterial strains, including Mycobacterium tuberculosis. This implies their potential in developing new treatments for tuberculosis (Semelková et al., 2017).
  • Diuretic Activity :

    • Biphenyl benzothiazole-2-carboxamide derivatives were synthesized and demonstrated diuretic activity, suggesting their potential in developing new diuretic agents (Yar & Ansari, 2009).
  • HIV Integrase Inhibitors :

    • A novel series of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one derivatives, functioning as HIV-integrase inhibitors, showed potent antiviral activity in cellular assays, indicating their potential in HIV treatment (Boros et al., 2009).
  • Potential Antipsychotic Agents :

    • Heterocyclic carboxamides were evaluated as potential antipsychotic agents, demonstrating potent in vivo activities and offering a promising direction for new antipsychotic drug development (Norman et al., 1996).

properties

IUPAC Name

N-benzylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-12(11-6-7-15-9-11)13-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPNLQMYDZHUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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